molecular formula C15H16ClNO4S B13370625 2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate

2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate

Cat. No.: B13370625
M. Wt: 341.8 g/mol
InChI Key: ODMNQIDEPZRBQL-UHFFFAOYSA-N
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Description

2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring, a chlorinated benzene ring, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate typically involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of sulfinates.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfinates

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinyl 5-chloro-4-methylbenzenesulfonate
  • 2-Pyridinyl 4-methyl-2-propoxybenzenesulfonate
  • 5-Chloro-4-methyl-2-propoxybenzenesulfonate

Uniqueness

2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate is unique due to the presence of both a pyridine ring and a propoxy group, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H16ClNO4S

Molecular Weight

341.8 g/mol

IUPAC Name

pyridin-2-yl 5-chloro-4-methyl-2-propoxybenzenesulfonate

InChI

InChI=1S/C15H16ClNO4S/c1-3-8-20-13-9-11(2)12(16)10-14(13)22(18,19)21-15-6-4-5-7-17-15/h4-7,9-10H,3,8H2,1-2H3

InChI Key

ODMNQIDEPZRBQL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=CC=N2

Origin of Product

United States

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